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molecular formula C17H14BF4NO3 B605153 Acoziborole CAS No. 1266084-51-8

Acoziborole

Cat. No. B605153
M. Wt: 367.1 g/mol
InChI Key: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
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Patent
US09440994B2

Procedure details

A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).
Quantity
5.5 L
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two
Name
Quantity
865 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Quantity
3 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[C:9]([CH3:11])([CH3:10])[O:8][B:7]([OH:12])[C:6]=2[CH:13]=1.C([O-])([O-])=O.[K+].[K+].[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[C:23]([C:30]([F:33])([F:32])[F:31])[CH:22]=1.C(OC(C)C)(=O)C>O.CC(C)=O.C1COCC1>[F:20][C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH:1][C:2]2[CH:3]=[CH:4][C:5]3[C:9]([CH3:10])([CH3:11])[O:8][B:7]([OH:12])[C:6]=3[CH:13]=2)=[O:26])=[C:23]([C:30]([F:31])([F:32])[F:33])[CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
5.5 L
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
2.8 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
554 g
Type
reactant
Smiles
NC=1C=CC2=C(B(OC2(C)C)O)C1
Name
Quantity
865 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.5 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
780 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)Cl)C=C1)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC2=C(B(OC2(C)C)O)C1
Step Five
Name
acid chloride
Quantity
42 mL
Type
reactant
Smiles
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Seven
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer
WAIT
Type
WAIT
Details
The resulting suspension was aged for 24 h at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the phases were partitioned
EXTRACTION
Type
EXTRACTION
Details
The organic phase was further extracted with water (2.8 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a tan solid
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to produce a seed bed
STIRRING
Type
STIRRING
Details
The suspension was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solids were collected on a frit
WASH
Type
WASH
Details
The cake was rinsed with 1:1 acetone/water (1.0 L) and air
CUSTOM
Type
CUSTOM
Details
dried to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC(=C(C(=O)NC=2C=CC3=C(B(OC3(C)C)O)C2)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 kg
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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